Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid
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Overview
Description
Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phenyl ring substituted with hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. This reaction typically proceeds under mild conditions, with the aldehyde group reacting with the amino group of glycine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the amino group.
3-Methoxy-4-hydroxyphenylacetic acid: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
The specific substitution pattern on the phenyl ring also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
318269-97-5 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-14-6-4-2-3-5(8(6)11)7(10)9(12)13/h2-4,7,11H,10H2,1H3,(H,12,13) |
InChI Key |
WHIGJPQZRDLSHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(C(=O)O)N |
Origin of Product |
United States |
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